molecular formula C8H9B B3025503 2-Bromo-p-xylene CAS No. 553-94-6

2-Bromo-p-xylene

Cat. No. B3025503
CAS RN: 553-94-6
M. Wt: 185.06 g/mol
InChI Key: QXISTPDUYKNPLU-UHFFFAOYSA-N
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Description

2-Bromo-p-xylene, also known as 2-Bromo-1,4-dimethylbenzene, is a brominated aromatic hydrocarbon . It has a molecular weight of 185.06 and a linear formula of (CH3)2C6H3Br . It is a liquid with a refractive index of 1.550 and a density of 1.34 g/mL at 25 °C .


Synthesis Analysis

2-Bromo-p-xylene can be synthesized from 2,6-dimethylaniline through a diazotization reaction . It has also been used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction . Another synthesis route involves reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-p-xylene consists of a benzene ring linked with two methyl groups and a bromine atom . The IUPAC Standard InChI is InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

2-Bromo-p-xylene can react with various nucleophiles via an aryne reaction . It has been reported that it can be used to prepare 2-bromo-3-bromomethylbenzaldehyde and sylvine alkaloid compounds .


Physical And Chemical Properties Analysis

2-Bromo-p-xylene is a liquid with a refractive index of 1.550 . It has a boiling point of 199-201 °C and a melting point of 9-10 °C . The density of 2-Bromo-p-xylene is 1.34 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Monomers and Polymers:

    • Jiang Feng (2005) discussed the synthesis of 2,5-Biphenyldicarboxylic acid using 2-bromo-p-xylene as an intermediate. This compound is a monomer for high-strength fiber and has applications in polymer research for sub-LCD technology (Feng, 2005).
  • Renewable p-Xylene Production:

    • H. Cho et al. (2017) explored the production of renewable p-xylene from biomass feedstocks, using a reaction pathway involving 2,5-dimethylfuran and ethylene. This process has implications for sustainable chemistry and environmental conservation (Cho et al., 2017).
  • Catalysis and Reaction Mechanisms:

    • Research by C. L. Williams et al. (2012) investigated the cycloaddition of ethylene and 2,5-dimethylfuran catalyzed by H–Y zeolite for producing p-xylene, highlighting the importance of catalysts in chemical synthesis (Williams et al., 2012).
  • Spectroscopic and Electronic Analysis:

    • A study by Emmanuel A. Bisong et al. (2020) focused on the vibrational, electronic, and spectroscopic properties of p-xylene and its halogen-substituted derivatives, demonstrating the influence of halogenation on the chemical properties of compounds (Bisong et al., 2020).
  • Synthesis of Chemical Intermediates:

    • S. Miyano et al. (1986) described the selective oxidation of 2-Bromo-m-xylene to produce 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid, showing its utility in creating intermediates for further chemical synthesis (Miyano et al., 1986).
  • Photoinitiators and Functional Dyes:

    • Janina Kabatc et al. (2015) synthesized a new dye, xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], and investigated its properties for use as a photosensitizer in polymer chemistry (Kabatc et al., 2015).
  • Material Science Applications:

    • Brad P. Carrow et al. (2006) explored the use of alpha-derivatives of p-xylene in chemical vapor deposition to synthesize poly(p-xylylene) derivatives, illustrating the relevance of 2-bromo-p-xylene in advanced material fabrication (Carrow et al., 2006).

Safety And Hazards

2-Bromo-p-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

2-bromo-1,4-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
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InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)Br
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Molecular Formula

C8H9Br
Record name XYLYL BROMIDE
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DSSTOX Substance ID

DTXSID9060289
Record name Benzene, 2-bromo-1,4-dimethyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley]
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Boiling Point

210-220 °C
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Density

1.4
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Product Name

2-Bromo-p-xylene

Color/Form

Colorless crystals or clear colorless liquid, Colorless liquid

CAS RN

35884-77-6, 553-94-6
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Record name Bromo-p-xylene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
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Synthesis routes and methods III

Procedure details

This experiment was carried out in two successive steps. In the first stage the total p-xylene was divided into two parts and one-half of the p-xylene was added to the reaction vessel with the catalyst. The other half of the p-xylene and the bromine were then added simultaneously but in separate streams to the flask while maintaining the temperature of the reacting mixture at 20°-25°C. When the reaction was completed as evidenced by no further hydrogen bromide evolution, the resulting mixture was distilled. An initial fraction of monobromo-p-xylene was taken off at 75°-103° (9mm). The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which solidified to a white, fused, crystalline mass.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-p-xylene
Reactant of Route 2
2-Bromo-p-xylene
Reactant of Route 3
2-Bromo-p-xylene
Reactant of Route 4
2-Bromo-p-xylene
Reactant of Route 5
Reactant of Route 5
2-Bromo-p-xylene
Reactant of Route 6
Reactant of Route 6
2-Bromo-p-xylene

Citations

For This Compound
218
Citations
HY Xin, ER Biehl - The Journal of Organic Chemistry, 1983 - ACS Publications
… This paper reports on the aryne reaction of two such compounds, 2-bromo-p-xylene, 1, and 4-bromoveratrole, 2, with primary and secondary amines, aliphatic nitriles, and potassium …
Number of citations: 18 pubs.acs.org
G Casalbore, M Mastragostino, S Valcher - Journal of Electroanalytical …, 1975 - Elsevier
… required for a monoelectronic oxidation of Br- (Q), charge employed (Q'), R=Q'/Q, electrolysis time, concentration of the monobrominated aromatic compounds ie: 2 bromo-p-xylene and …
Number of citations: 25 www.sciencedirect.com
JW Lee, CH Cho, SK Park, BW Jo, BO Ro… - Bulletin of the Korean …, 1987 - koreascience.kr
… We have found that the viscosity for 2–bromo-p-xylene, 2,5-dimethylaniline, and 2,5-dimethy… spin rotational relaxation rate of 4-methyl carbon-13 in liquid 2-bromo-p-xylene at various …
Number of citations: 1 koreascience.kr
EA Voudrias, M Reinhard - Environmental science & technology, 1988 - ACS Publications
… Standard 2-bromo-p-xylene was prepared according to procedures given elsewhere {11). The … (B) produced 2-bromo-p-xylene; (C) produced 2-chloro-p-xylene. Conditions: [HOCI)0 = …
Number of citations: 30 pubs.acs.org
Z Cvengrošová, M Hronec, J Kizlink… - Journal of molecular …, 1986 - Elsevier
… Addition of Co(II1) or Co(I1) ions to the system leads to formation of only 2-bromo-p-xylene. It is known that the relative extent of nuclear substitution is directly related to the degree of …
Number of citations: 8 www.sciencedirect.com
PR Adams, WJ Hickinbottom - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… For the chromatographic identification of the products of alkylation, reference compounds were made, most of them by reaction of the Grignard compound from 2-bromo-p-xylene and …
Number of citations: 2 pubs.rsc.org
M Palucki, SL Buchwald - Journal of the American Chemical …, 1997 - ACS Publications
… In addition, no diarylation was observed in the coupling of 2-bromo-p-xylene with 3‘,4‘-(methylenedioxy)acetophenone, presumably because of the steric hindrance provided by the o-…
Number of citations: 703 pubs.acs.org
EA Voudrias, M Reinhard - Environmental science & technology, 1988 - ACS Publications
… 2-Bromo-p-xylene (>98.6% pure) was prepared by reacting 0.5 mol of p-xylene with 0.5 mol of Br2 in CC14 (26). It was purified fromthe reaction mixture by fractional distillation and …
Number of citations: 98 pubs.acs.org
EW Crandall, R Beasley, LL Lambing… - The Journal of Organic …, 1967 - ACS Publications
… 2-Bromo-p-xylene after oxidationfor 48 hr at 80 gave only one product, 3-bromo-p-toluic acid. 2-Chloro-p-xylene gave both isomeric acids, but 2-chloro-p-toluicacid formed in much …
Number of citations: 18 pubs.acs.org
JP Wolfe, S Wagaw, SL Buchwald - Journal of the American …, 1996 - ACS Publications
… For example, arylation of N-methylpiperazine with 2-bromo-p-xylene resulted in only 47% yield of the cross-coupled product when the Pd 2 (dba) 3 /P(o-tolyl) 3 catalyst system was used…
Number of citations: 958 pubs.acs.org

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